N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-3-fluorobenzamide
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Description
N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-3-fluorobenzamide is a useful research compound. Its molecular formula is C24H16FNO5 and its molecular weight is 417.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 417.10125077 g/mol and the complexity rating of the compound is 674. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-3-fluorobenzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity through various studies, including in vitro assays and structure-activity relationships.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a 2,3-dihydro-1,4-benzodioxine moiety and a fluorobenzamide group. The molecular formula is C16H14FNO3 with a molecular weight of approximately 299.29 g/mol. The presence of the benzodioxine core is significant as it is associated with various therapeutic effects.
Research indicates that compounds containing the benzodioxine structure exhibit a range of biological activities, including:
- Antitumor Activity : The compound has shown promise in inhibiting the proliferation of cancer cells. It acts through mechanisms that may involve the induction of apoptosis and cell cycle arrest in specific cancer cell lines.
- Anti-inflammatory Effects : The benzodioxine derivatives are known to inhibit 5-lipoxygenase, an enzyme involved in inflammatory processes. This suggests potential applications in treating conditions like asthma and arthritis.
Cytotoxicity Assays
In vitro cytotoxicity assays have been conducted to evaluate the effectiveness of this compound against various cancer cell lines. The results are summarized in Table 1.
Compound | Cell Line | IC50 (µM) | Assay Type |
---|---|---|---|
This compound | A549 | 8.76 ± 1.69 | 2D |
HCC827 | 6.26 ± 0.33 | 2D | |
NCI-H358 | 6.48 ± 0.11 | 2D | |
MRC-5 | >50 | 2D |
Note: IC50 values represent the concentration required to inhibit cell growth by 50%.
Case Studies
Case Study 1: Antitumor Activity
A study published in Bioorganic & Medicinal Chemistry demonstrated that derivatives similar to this compound exhibited significant antitumor activity against several lung cancer cell lines (A549, HCC827). The compound's ability to induce apoptosis was confirmed through flow cytometry analysis.
Case Study 2: Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory potential of related compounds showed that they could significantly reduce leukotriene production in human leukocytes, indicating their usefulness in treating inflammatory diseases.
Properties
IUPAC Name |
N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16FNO5/c25-16-5-3-4-15(12-16)24(28)26-21-17-6-1-2-7-18(17)31-23(21)22(27)14-8-9-19-20(13-14)30-11-10-29-19/h1-9,12-13H,10-11H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBVWWVAKADZDIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC(=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16FNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.